molecular formula C19H18N2O2S B2980776 2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034485-98-6

2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2980776
CAS No.: 2034485-98-6
M. Wt: 338.43
InChI Key: NNPBMMIVSZKINR-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a methoxyphenyl group, a thiophenyl-pyridinyl moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the methoxyphenyl derivative and introduce the thiophenyl-pyridinyl moiety through a series of coupling reactions. The final step often involves the formation of the acetamide linkage under mild conditions to avoid decomposition of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide linkage can be reduced to an amine.

    Substitution: The thiophenyl-pyridinyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the thiophenyl-pyridinyl moiety can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-(2-methoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethylamine

Uniqueness

2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and thiophenyl-pyridinyl moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S, and its structure includes a methoxyphenyl group, a thiophenyl moiety, and a pyridine ring. The presence of these functional groups is anticipated to contribute to its biological activity.

PropertyValue
Molecular Weight345.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, heterocyclic compounds often demonstrate significant inhibition against viral polymerases. Although specific data on This compound is limited, its structural analogs have shown promising results against viruses such as Hepatitis C and HIV .

Anti-inflammatory Effects

Compounds containing thiophene and pyridine rings have been associated with anti-inflammatory activity. For example, derivatives of pyrimidine have demonstrated potent inhibition of COX-2, an enzyme involved in inflammation. The IC50 values for related compounds have been reported as low as 0.04μM0.04\mu M, indicating strong anti-inflammatory potential . This suggests that This compound may also possess similar properties.

The proposed mechanism of action for compounds with similar structures often involves modulation of signaling pathways related to inflammation and immune response. The interaction with key enzymes or receptors can lead to downstream effects that mitigate inflammatory responses or viral replication.

Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of related compounds, it was found that certain derivatives inhibited the NS5B RNA polymerase by over 95% in vitro. The IC50 values for these compounds ranged from 31.9μM31.9\mu M to 32.2μM32.2\mu M . While direct studies on our compound are necessary, these findings suggest potential antiviral activity.

Study 2: Anti-inflammatory Activity

A comparative analysis of several thiophene-containing compounds revealed significant anti-inflammatory effects in animal models. The tested derivatives showed reduced expression of iNOS and COX-2 mRNA, indicating their effectiveness in lowering inflammation markers .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-17-6-3-2-5-15(17)10-19(22)21-12-14-9-16(13-20-11-14)18-7-4-8-24-18/h2-9,11,13H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPBMMIVSZKINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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